molecular formula C7H14ClNO B3394921 1-(2-Chloroethyl)piperidin-4-ol CAS No. 1039826-49-7

1-(2-Chloroethyl)piperidin-4-ol

Cat. No.: B3394921
CAS No.: 1039826-49-7
M. Wt: 163.64 g/mol
InChI Key: UFVRDHLEJYEHCE-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)piperidin-4-ol is an organic compound with the molecular formula C7H14ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloroethyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloroethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of 2-chloroethanol, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products. Catalysts or phase-transfer agents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: 1-(2-Chloroethyl)piperidin-4-one.

    Reduction: 1-(2-Ethyl)piperidin-4-ol.

    Substitution: 1-(2-Azidoethyl)piperidin-4-ol or 1-(2-Thioethyl)piperidin-4-ol.

Scientific Research Applications

1-(2-Chloroethyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Bromoethyl)piperidin-4-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Iodoethyl)piperidin-4-ol: Contains an iodine atom, which may exhibit different reactivity due to its larger size and lower electronegativity.

    1-(2-Hydroxyethyl)piperidin-4-ol: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Uniqueness: 1-(2-Chloroethyl)piperidin-4-ol is unique due to the presence of both a chloroethyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The chlorine atom provides a site for nucleophilic substitution, while the hydroxyl group can undergo oxidation or reduction, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-chloroethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVRDHLEJYEHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676517
Record name 1-(2-Chloroethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039826-49-7
Record name 1-(2-Chloroethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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